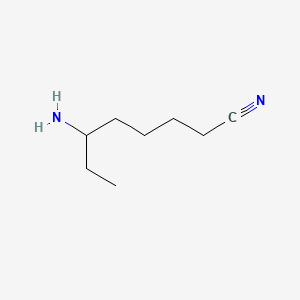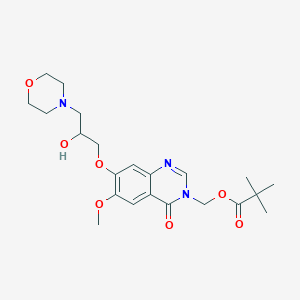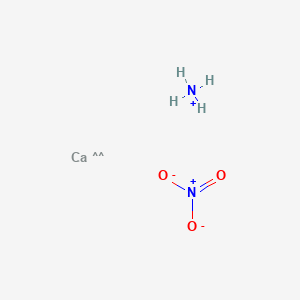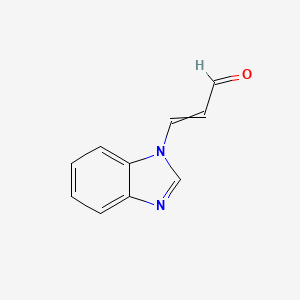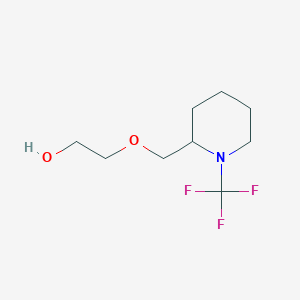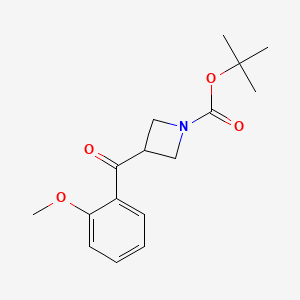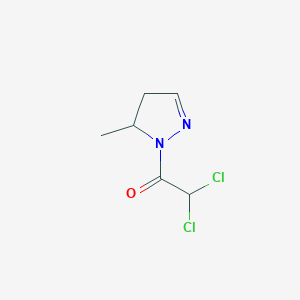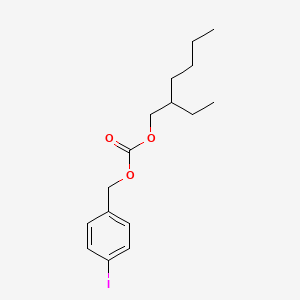
((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropylamino group, and a propoxy group attached to a phenyl ring, which is further connected to a methyl urea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a phenyl derivative with an epoxide to form an intermediate compound.
Introduction of the Isopropylamino Group: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydroxy Group Addition: The hydroxy group is introduced through a hydroxylation reaction, typically using a hydroxylating agent.
Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for cardiovascular diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
3-{4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid: A carboxylic acid with similar structural features.
Uniqueness
[[4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl ]methyl ]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
50992-77-3 |
|---|---|
Formule moléculaire |
C14H23N3O3 |
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methylurea |
InChI |
InChI=1S/C14H23N3O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)7-17-14(15)19/h3-6,10,12,16,18H,7-9H2,1-2H3,(H3,15,17,19) |
Clé InChI |
ZZPUFSVPPCJXTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


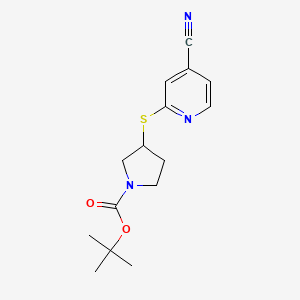
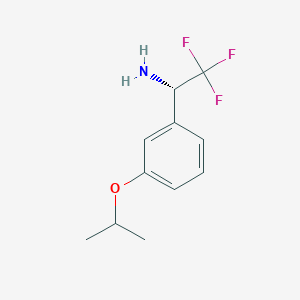
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)

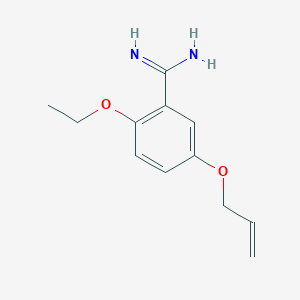
![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)
